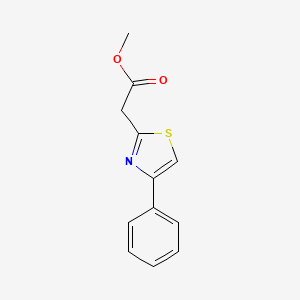
Naphthalene-1,8-dithiol
概要
説明
Naphthalene-1,8-dithiol is an organic compound with the molecular formula C10H8S2. It consists of a naphthalene ring system with two thiol groups (-SH) attached at the 1 and 8 positions. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including chemistry, biology, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,8-dithiol can be synthesized through several methods. One common approach involves the reaction of naphthalene-1,8-dibromide with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the catalytic hydrogenation of this compound disulfide, which is obtained from the oxidation of this compound. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Naphthalene-1,8-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form naphthalene-1,8-dithiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: this compound disulfide or naphthalene-1,8-disulfonic acid.
Reduction: Naphthalene-1,8-dithiolate.
Substitution: Naphthalene-1,8-dithioethers.
科学的研究の応用
Naphthalene-1,8-dithiol has a wide range of applications in scientific research:
作用機序
The mechanism by which naphthalene-1,8-dithiol exerts its effects is primarily through its thiol groups. These groups can interact with various molecular targets, including metal ions and reactive oxygen species. The compound can form stable complexes with metal ions, which can be used in catalysis and other applications. Additionally, its antioxidant properties are attributed to its ability to neutralize reactive oxygen species, thereby protecting cells and materials from oxidative damage .
類似化合物との比較
Naphthalene-1,8-dithiol can be compared to other similar compounds, such as:
Benzene-1,2-dithiol: This compound has a similar structure but with a benzene ring instead of a naphthalene ring. It is less rigid and has different reactivity.
Ethane-1,2-dithiol: This compound has a simpler structure with an ethane backbone. It is more flexible and has different chemical properties.
Naphthalene-2,3-dithiol: This isomer of this compound has thiol groups at the 2 and 3 positions, leading to different reactivity and applications.
This compound is unique due to its rigid naphthalene backbone and the specific positioning of the thiol groups, which confer distinct chemical and physical properties .
特性
IUPAC Name |
naphthalene-1,8-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNWMFGZBBHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413085 | |
| Record name | Naphthalene-1,8-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25079-77-0 | |
| Record name | Naphthalene-1,8-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-1-aminohexyl]phosphonic acid](/img/structure/B1623932.png)
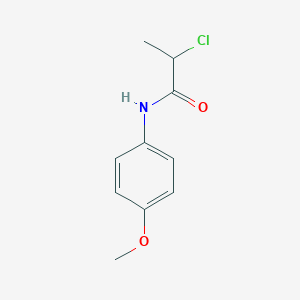
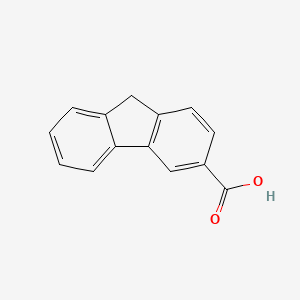
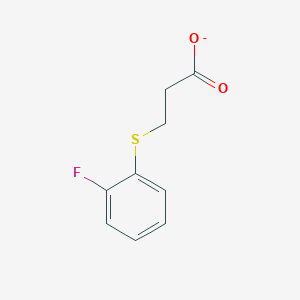
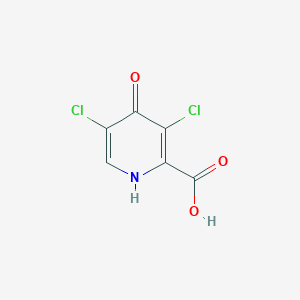
![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)
![Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1623943.png)
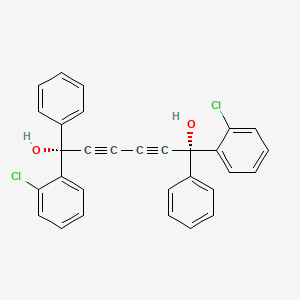
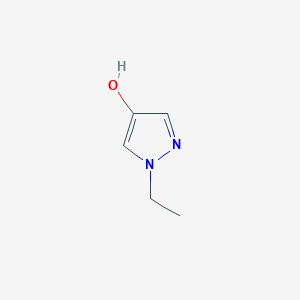
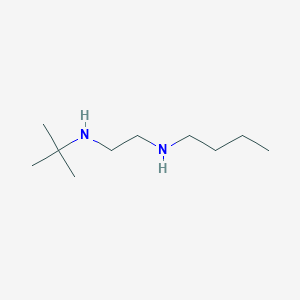
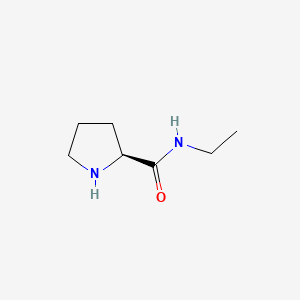
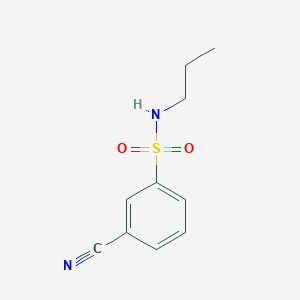
![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)
